
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Overview
Description
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and a 2-hydroxyethyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan-2-ylmethyl Group: This can be achieved by reacting the piperazine derivative with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
Addition of the 2-Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation using ethylene oxide or a similar reagent.
Formation of the Carbothioamide Group: The final step involves the reaction of the piperazine derivative with a thiocarbamoyl chloride under basic conditions to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the hydroxyethyl group can be oxidized under appropriate conditions.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and hydroxyethyl group.
Reduction: Amines derived from the reduction of the carbothioamide group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Antiviral Applications
One of the most notable applications of compounds related to N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is in the development of antiviral agents, specifically against SARS-CoV-2. Research has identified derivatives of furan-containing carbothioamides as effective inhibitors of the main protease (Mpro) of SARS-CoV-2. For instance, a study highlighted the compound F8-S43, which exhibited an IC50 value of 10.76 μM against Mpro, indicating promising inhibitory activity .
Antimicrobial Properties
Compounds with a piperazine-1-carbothioamide core have been recognized for their broad-spectrum antimicrobial activities. The structural features of this compound lend themselves to modifications that enhance antibacterial and antifungal properties .
Case Studies
Research has demonstrated that piperazine derivatives exhibit significant activity against various bacterial strains and fungi. The incorporation of furan rings has been linked to increased efficacy in disrupting bacterial cell walls and inhibiting fungal growth, making these compounds valuable in developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound class. Studies indicate that derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Research Insights
In vitro studies have shown that certain piperazine derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may alleviate symptoms associated with chronic inflammation . This opens avenues for further exploration in inflammatory disease management.
Neuroprotective Applications
Recent investigations have also pointed towards neuroprotective properties associated with piperazine derivatives. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Mechanism Exploration
The neuroprotective effects are hypothesized to arise from antioxidant activity and modulation of neuroinflammatory responses, providing a dual approach to neuroprotection . Further research is needed to elucidate these mechanisms fully.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Studies suggest that modifications can enhance solubility and bioavailability, key factors in determining therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)piperazine-1-carbothioamide: Lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)piperazine-1-carbothioamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine: Lacks the carbothioamide group.
Uniqueness
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is unique due to the presence of all three functional groups (furan-2-ylmethyl, hydroxyethyl, and carbothioamide) in a single molecule. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the furan ring and the hydroxyethyl substituent enhances its solubility and potential bioactivity.
Property | Details |
---|---|
Molecular Formula | C14H20N2O2S |
Molecular Weight | 280.39 g/mol |
IUPAC Name | This compound |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values ranging from 1.55 μM to 10.76 μM, indicating a promising avenue for further development as antiviral agents .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A study evaluating various piperazine derivatives indicated that compounds containing the piperazine-1-carbothioamide moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on related compounds have shown low cytotoxicity, with CC50 values exceeding 100 μM in various cell lines, indicating a favorable therapeutic index . This suggests that this compound may have an acceptable safety profile for further pharmacological exploration.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the piperazine ring and substituents can significantly influence its potency and selectivity. For example, replacing certain groups on the furan ring has been shown to enhance inhibitory activity against viral targets while maintaining low cytotoxicity .
Case Study: SARS-CoV-2 Inhibition
In a study focused on developing inhibitors for SARS-CoV-2 Mpro, researchers synthesized several derivatives based on the carbothioamide scaffold. Among these, specific modifications led to enhanced potency, with one derivative achieving an IC50 value of 1.55 μM. This highlights the importance of structural optimization in developing effective antiviral agents .
Case Study: Antibacterial Efficacy
Another investigation assessed the antibacterial properties of piperazine derivatives similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, reinforcing the compound's potential as a lead structure for antimicrobial drug development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c16-8-7-14-3-5-15(6-4-14)12(18)13-10-11-2-1-9-17-11/h1-2,9,16H,3-8,10H2,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKRKEZXFXTXTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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